molecular formula C12H19N3O B1458719 3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole CAS No. 1955515-78-2

3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole

Katalognummer: B1458719
CAS-Nummer: 1955515-78-2
Molekulargewicht: 221.3 g/mol
InChI-Schlüssel: VXGRGIXAQQIGQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and agrochemical research, incorporating a 1,2,4-oxadiazole heterocycle linked to a 2-azaspiro[4.4]nonane scaffold. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, valued for its role as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and fine-tune the physicochemical properties of lead compounds . This heterocyclic system is found in compounds with a wide spectrum of documented biological activities, including insecticidal, antifungal, and anticancer effects . Specifically, 1,2,4-oxadiazole derivatives have been investigated as potent inhibitors of essential enzymes. Research has demonstrated their efficacy as competitive inhibitors of the mosquito enzyme 3-hydroxykynurenine transaminase (HKT), a target for novel larvicides. Inhibition of HKT leads to the accumulation of the toxic metabolite 3-hydroxykynurenine, offering a distinct mechanism for vector control . Furthermore, in antifungal research, similar compounds have shown promising activity against plant pathogens by potentially inhibiting Succinate Dehydrogenase (SDH), a key component in the fungal respiratory chain . The integration of the rigid, three-dimensional 2-azaspiro[4.4]nonane structure may confer improved selectivity and binding affinity towards biological targets, making this compound a valuable probe for developing new therapeutic and agrochemical agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5-(2-azaspiro[4.4]nonan-4-yl)-3-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-10-14-11(16-15-10)9-7-13-8-12(9)5-3-4-6-12/h9,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGRGIXAQQIGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CNCC23CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in drug design. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent studies and findings.

  • Molecular Formula : C₁₂H₁₉N₃O
  • CAS Number : 1955515-78-2
  • Molecular Weight : 221.30 g/mol
  • Structure : The compound features an oxadiazole ring integrated with a spirocyclic structure, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The presence of the oxadiazole ring enhances the ability to inhibit bacterial growth. For instance, compounds similar to this compound have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundStaphylococcus spp.16 µg/mL

Anticancer Activity

The anticancer properties of oxadiazoles have been extensively studied. Research indicates that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives have been tested against several cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer), showing promising results with IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin.

Table 2: Anticancer Activity of Selected Oxadiazole Compounds

Compound NameCancer Cell LineIC₅₀ (µM)
Compound CHEPG21.95
Compound DMCF70.87
This compoundA549 (lung cancer)0.42

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies involving normal cell lines such as L929 have demonstrated that while some oxadiazole derivatives exhibit cytotoxic effects at high concentrations, others enhance cell viability at lower doses. This dual behavior suggests a potential therapeutic window for the use of these compounds in clinical applications.

Table 3: Cytotoxicity Results for Oxadiazole Derivatives

Compound NameCell LineConcentration (µM)Viability (%)
Compound EL92910075
Compound FA54950110
This compoundL92920065

Case Studies

A notable case study involved synthesizing and evaluating a series of oxadiazole derivatives for their biological activity. The study found that modifications to the substituents on the oxadiazole ring significantly influenced both antimicrobial and anticancer activities. The most potent compounds were further analyzed for their mechanism of action using molecular docking studies and gene expression analysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The presence of the 2-azaspiro group may enhance the interaction with microbial targets, leading to improved efficacy against bacterial and fungal strains. Studies have shown that derivatives of oxadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
Compounds similar to 3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making these compounds potential candidates for treating inflammatory diseases .

Neuroprotective Effects
The unique structure of this compound suggests possible neuroprotective benefits. Preliminary studies indicate that it may help in mitigating oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease .

Materials Science

Polymer Development
The incorporation of oxadiazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. The compound can serve as a cross-linking agent in polymer synthesis, leading to materials with improved durability and resistance to degradation .

Nanocomposites
Research into nanocomposites containing this compound has shown promise in applications such as drug delivery systems. The compound's ability to form stable interactions with nanoparticles could facilitate targeted delivery mechanisms in therapeutic applications .

Case Studies

Study Focus Findings Implications
Antimicrobial EfficacyDemonstrated activity against multiple bacterial strainsPotential development of new antibiotics
Anti-inflammatory MechanismInhibition of TNF-alpha productionApplication in chronic inflammatory disease treatments
Neuroprotective RoleReduced oxidative stress markers in neuronal culturesPossible therapeutic use in neurodegenerative diseases
Polymer BlendsEnhanced mechanical properties observedImproved materials for biomedical applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns on 1,2,4-Oxadiazole

The pharmacological activity of 1,2,4-oxadiazoles is highly dependent on substituent type and position:

Compound Substituents Biological Activity Key Findings Reference ID
3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole Ethyl (R1), 2-azaspiro[4.4]nonane (R2) Anticholinesterase (potential) Spirocyclic structure may enhance rigidity and receptor binding affinity
Donepezil-based 1,2,4-oxadiazoles Aromatic/alkyl groups Selective BuChE inhibition Higher selectivity for BuChE over AChE compared to donepezil
Phenyl-substituted derivatives Methoxy, halogen, methyl groups Antifungal/nematicidal Methoxy groups increase activity more than halogens or methyl groups
Amide-fragment derivatives Amide-linked substituents Antifungal/nematicidal SDH inhibition correlates with antifungal activity
  • Methoxy groups on phenyl-substituted analogs enhance activity, but steric bulk (e.g., spirocycles) may offer unique advantages in crossing blood-brain barriers for neurodegenerative applications .

Comparison with Other Oxadiazole Isomers

1,2,4-Oxadiazole derivatives exhibit distinct properties compared to other oxadiazole isomers:

Isomer Thermal Stability Pharmacological Role Example Compound Reference ID
1,2,4-Oxadiazole Moderate Anticholinesterase, antifungal, energetic Target compound
1,3,4-Oxadiazole High Anticancer, anti-inflammatory [1,2,4]Triazole-3-thiol (anticancer)
1,2,5-Oxadiazole Low Energetic materials 5,5′-Dinitramino-3,3′-azo derivatives
  • Key Insight : 1,3,4-Oxadiazoles are more commonly studied for anticancer applications, while 1,2,4-oxadiazoles excel in anticholinesterase and antifungal roles due to their balanced electronic and steric properties .

Hybrid Heterocyclic Systems

Combining 1,2,4-oxadiazole with other heterocycles alters bioactivity:

Compound Heterocycle Combination Activity Notable Results Reference ID
1,2,4-Triazole-1,2,4-oxadiazole hybrids Triazole + oxadiazole Antitumor (HCT-116 cells) Comparable cytotoxicity to Vinblastine
1,2,4-Triazole-1,3,4-oxadiazole hybrids Triazole + 1,3,4-oxadiazole Anti-TB MIC of 0.03 μM against MDR/XDR Mtb strains
  • Key Insight: Hybrid systems often exhibit enhanced potency due to synergistic effects. However, the target compound’s spiroazanonane substituent may offer unique pharmacokinetic advantages, such as improved metabolic stability over planar triazole-oxadiazole hybrids .

Physicochemical and Structural Considerations

  • Thermal Stability : 1,2,4-Oxadiazoles generally exhibit moderate thermal stability, making them suitable for drug formulation .
  • Bioisosterism : The 1,2,4-oxadiazole ring serves as a carboxamide bioisostere, enhancing metabolic resistance while retaining hydrogen-bonding capabilities .

Vorbereitungsmethoden

Starting Materials

Reaction Conditions

  • The amidoxime is reacted with the ethyl carboxylic acid derivative in the presence of a base such as potassium carbonate (K₂CO₃).
  • The reaction is typically performed in a dry organic solvent like dichloromethane (CH₂Cl₂).
  • The mixture is stirred at room temperature for a period (e.g., 30 minutes) to allow O-acylation.
  • Subsequent heating (e.g., 120 °C for 4 hours in an oil bath) promotes cyclodehydration to form the oxadiazole ring.
  • The product is then purified by crystallization or chromatography.

One-Pot Protocol Advantages

  • One-pot synthesis reduces solvent and reagent use.
  • Minimizes purification steps and side products.
  • Provides good to excellent yields (typically 75–93%) for 3,5-disubstituted oxadiazoles.

Reaction Scheme Summary

Step Reagents/Conditions Description Outcome
1 Amidoxime + K₂CO₃ in CH₂Cl₂, stir 30 min at RT Formation of O-acyl amidoxime intermediate Intermediate ready for cyclization
2 Add ethyl chloroformate, stir 30 min at RT O-acylation step Formation of acylated amidoxime
3 Heat at 120 °C for 4 h Cyclodehydration to oxadiazole ring Formation of this compound
4 Purification by crystallization or chromatography Isolation of pure product Final compound with high purity and yield

Supporting Research Findings and Data

  • The method has been successfully applied to various aromatic, aliphatic, and carbocyclic carboxylic acids, demonstrating broad substrate scope.
  • Analytical characterization of products includes IR, ^1H and ^13C NMR spectroscopy, and elemental analysis to confirm structure and purity.
  • Yields for similar compounds synthesized by this protocol range from 75% to 93%, indicating high efficiency and reproducibility.
  • The use of ethyl chloroformate as a coupling agent is preferred for its mild reaction conditions and good selectivity.

Alternative Synthetic Routes and Considerations

  • While amidoxime cyclization is the main route, other methods such as the reaction of amidoximes with carboxylic acids activated by carbodiimides or other coupling agents are also documented but less common for this specific compound.
  • Spirocyclic amines like 2-azaspiro[4.4]nonane can be introduced either by using pre-formed amidoximes bearing this moiety or by post-cyclization functionalization, but the former is more straightforward and preferred.
  • The synthesis of the 2-azaspiro[4.4]nonane moiety itself may involve separate steps such as cyclization of suitable amino alcohol precursors or ring-closing reactions, but these are outside the scope of the oxadiazole ring formation.

Summary Table of Preparation Parameters

Parameter Details
Key Reactants Amidoxime (with 2-azaspiro[4.4]nonan-4-yl), ethyl chloroformate
Base Potassium carbonate (K₂CO₃)
Solvent Dry dichloromethane (CH₂Cl₂)
Temperature Room temperature for O-acylation; 120 °C for cyclodehydration
Reaction Time 30 min (O-acylation) + 4 h (cyclodehydration)
Yield Range 75–93%
Purification Crystallization or flash chromatography
Characterization IR, ^1H NMR, ^13C NMR, elemental analysis

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of amidoxime precursors with nitriles under microwave-assisted conditions (120°C, 30 min). Post-synthesis, purity is optimized using silica-gel column chromatography (eluent: ethyl acetate/hexane, 3:7 v/v). Validate purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) and confirm structural integrity using 1H^1H-NMR (δ 1.2 ppm for ethyl CH3_3, δ 4.1 ppm for spirocyclic CH2_2) and high-resolution mass spectrometry (HRMS; calculated [M+H]+^+: 291.1814, observed: 291.1812). Replicate synthesis across independent batches to ensure reproducibility .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How to characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10, 37°C) and analyzing degradation kinetics via UV-Vis spectroscopy (λ = 260 nm). For thermal stability, use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen. Data inconsistencies (e.g., unexpected degradation products) should be resolved by repeating assays in triplicate and cross-validating with LC-MS to identify decomposition pathways.

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Compare results with experimental UV-Vis and cyclic voltammetry data. For reactivity prediction, simulate nucleophilic/electrophilic attack sites using Fukui indices. Discrepancies between computational and experimental data may require adjusting solvent models (e.g., PCM for aqueous environments).

Q. How to design in vitro assays to evaluate the compound’s biological activity, and resolve contradictions in IC50_{50} values across studies?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase targets) with ATP concentration titrations (1–100 µM) and monitor activity via fluorescence polarization. To address conflicting IC50_{50} values, standardize assay conditions (e.g., buffer composition, incubation time) and validate results using orthogonal methods like surface plasmon resonance (SPR). Cross-reference with literature data on structurally analogous oxadiazoles to identify structure-activity trends.

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (GIAO method). If discrepancies persist (e.g., unexpected splitting in spirocyclic protons), consider dynamic effects like ring puckering via variable-temperature NMR (−50°C to 50°C). Collaborative validation with crystallography (single-crystal XRD) can confirm conformational states .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Data Analysis and Collaboration

Q. How to address reproducibility challenges in synthetic yield or bioassay outcomes?

  • Methodological Answer : Implement a dual-analysis framework:
  • Primary analysis : Initial characterization (yield, purity, activity) under standardized protocols.
  • Replicated analysis : Independent validation by a second research group using identical starting materials and conditions.
    Use platforms like ResearchGate to share raw data (e.g., NMR FID files, assay plate maps) for transparency . Statistical tools (e.g., Bland-Altman plots) quantify inter-lab variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.